Pitofenone hydrochloride

Description

Properties

IUPAC Name |

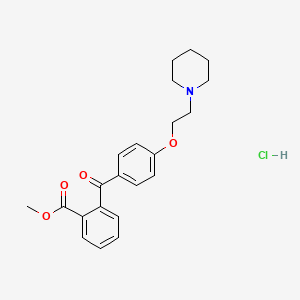

methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4.ClH/c1-26-22(25)20-8-4-3-7-19(20)21(24)17-9-11-18(12-10-17)27-16-15-23-13-5-2-6-14-23;/h3-4,7-12H,2,5-6,13-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFIFDFEDPJBII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046461 | |

| Record name | Pitofenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248-42-6 | |

| Record name | Pitofenone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1248-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bulgarketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001248426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pitofenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-[4-[2-piperidinoethoxy]benzoyl]benzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PITOFENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE1ZA4ZBEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pitofenone Hydrochloride: An In-depth Technical Guide on its Mechanism of Action on Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pitofenone hydrochloride is a potent spasmolytic agent with a multifaceted mechanism of action on smooth muscle. This technical guide provides a comprehensive overview of its pharmacological effects, focusing on the core molecular interactions that lead to smooth muscle relaxation. The primary mechanisms of action include a direct musculotropic (papaverine-like) effect, a neurotropic (anticholinergic) effect, and inhibition of acetylcholinesterase. This document synthesizes available data, details relevant experimental protocols, and provides visual representations of the key signaling pathways to facilitate a deeper understanding for research and drug development professionals.

Core Mechanisms of Action

This compound exerts its spasmolytic effects through a combination of direct and indirect actions on smooth muscle cells. These mechanisms collectively lead to a reduction in smooth muscle tone and motility.

Direct Musculotropic (Spasmolytic) Action

Pitofenone exhibits a direct relaxing effect on smooth muscle, independent of nerve supply, which is often described as "papaverine-like"[1]. This suggests two primary molecular targets: phosphodiesterases (PDEs) and calcium channels.

-

Phosphodiesterase (PDE) Inhibition: Papaverine is known to be a non-selective inhibitor of various PDE isoenzymes[2][3][4][5][6]. By inhibiting PDEs, papaverine increases the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers activate protein kinases (PKA and PKG, respectively), which in turn phosphorylate several downstream targets that promote smooth muscle relaxation. This includes the inhibition of myosin light chain kinase (MLCK) and the sequestration of intracellular calcium. While direct evidence for pitofenone's specific PDE isoform inhibition and corresponding IC50 values are not extensively documented in publicly available literature, its papaverine-like action strongly implies a similar mechanism.

-

Modulation of Calcium Channels: Papaverine has also been reported to have direct effects on calcium channels[2][3][6]. Smooth muscle contraction is critically dependent on an increase in intracellular calcium concentration ([Ca²⁺]i), which can occur through influx from the extracellular space via voltage-gated L-type calcium channels (VGLCCs) and store-operated calcium channels (SOCCs), as well as release from intracellular stores like the sarcoplasmic reticulum. Some studies suggest that drugs with relaxing properties, such as papaverine and pitofenone, may affect different calcium activation or storing mechanisms[7]. However, specific quantitative data on pitofenone's direct action on VGLCCs or SOCCs, including IC50 values for inhibition of calcium influx, require further investigation.

Neurotropic (Anticholinergic) Action

Acetylcholinesterase Inhibition

In addition to its direct and anticholinergic effects, pitofenone has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine in the synaptic cleft[1][9]. This inhibition is reversible, linear, and noncompetitive in nature[9].

| Enzyme Source | Ki Value (µM) |

| Bovine Erythrocytes | 36[9] |

| Electric Eel | 45[9] |

Table 1: Inhibition Constants (Ki) of Pitofenone for Acetylcholinesterase.

The inhibition of AChE would lead to an accumulation of acetylcholine in the synapse. This effect appears to be counterintuitive to its spasmolytic action. However, it is hypothesized that this effect may be more relevant in specific contexts or that the anticholinergic and direct spasmolytic effects are predominant. A qualitative correlation between the anticholinesterase and the corresponding antimuscarinic activity for some related compounds has been noted[9].

Synergistic Effects in Combination Therapy

Pitofenone is frequently used in combination with other active pharmaceutical ingredients, notably fenpiverinium bromide and non-steroidal anti-inflammatory drugs (NSAIDs) like metamizole or diclofenac, to enhance its therapeutic efficacy[1][10].

-

With Fenpiverinium Bromide: Fenpiverinium bromide is a quaternary ammonium compound with potent anticholinergic properties, acting as a competitive antagonist at muscarinic receptors, particularly the M3 subtype on smooth muscle cells[11][12][13][14]. The combination of pitofenone and fenpiverinium results in a synergistic antispasmodic effect by targeting the cholinergic pathway at two levels: pitofenone's anticholinergic action and fenpiverinium's potent muscarinic blockade.

-

With NSAIDs (e.g., Diclofenac): The combination with NSAIDs like diclofenac has been shown to have a potent antispasmodic activity[8][10][15][16]. The mechanism for this synergy is likely multifactorial. NSAIDs inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are known to sensitize smooth muscle to contractile stimuli. Additionally, some NSAIDs may have a direct modulatory effect on smooth muscle contraction.

Visualizing the Mechanisms of Action

To better illustrate the complex interactions of pitofenone with smooth muscle cells, the following diagrams, generated using Graphviz (DOT language), depict the key signaling pathways.

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments cited or relevant to the study of pitofenone's mechanism of action.

Isolated Organ Bath for Smooth Muscle Contractility

Objective: To assess the direct spasmolytic and anticholinergic effects of pitofenone on isolated smooth muscle preparations.

Methodology:

-

Tissue Preparation: Smooth muscle strips (e.g., guinea pig ileum, rat colon, or human upper urinary tract) are dissected and mounted in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Isometric Tension Recording: The tissues are connected to isometric force transducers to record changes in muscle tension.

-

Equilibration: Tissues are allowed to equilibrate under a resting tension for a specified period.

-

Experimental Procedure:

-

Direct Spasmolytic Effect: Cumulative concentrations of pitofenone are added to the bath to assess its direct relaxant effect on the resting tone or on tissues pre-contracted with a spasmogen like potassium chloride (KCl).

-

Anticholinergic Effect: Concentration-response curves to a muscarinic agonist (e.g., acetylcholine or carbachol) are generated in the absence and presence of increasing concentrations of pitofenone to determine its antagonistic potency (pA₂ value).

-

-

Data Analysis: The relaxant effect is expressed as a percentage of the pre-contraction, and IC50 values are calculated. For antagonism, Schild plot analysis can be used to determine the pA₂ value.

Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of pitofenone for different muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing specific human muscarinic receptor subtypes (M1-M5) are prepared from cultured cells (e.g., CHO or Sf9 cells).

-

Radioligand Binding: The membranes are incubated with a specific radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of pitofenone.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.

-

Quantification: The radioactivity on the filters is measured by liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and the IC50 values are determined. The Ki values are then calculated using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Activity Assay

Objective: To investigate the inhibitory effect of pitofenone on different PDE isoenzymes.

Methodology:

-

Enzyme Source: Recombinant human PDE isoenzymes are used.

-

Assay Principle: The assay measures the conversion of a cyclic nucleotide (cAMP or cGMP) to its corresponding monophosphate by the PDE enzyme.

-

Procedure: The PDE enzyme is incubated with its substrate (cAMP or cGMP) in the presence of varying concentrations of pitofenone.

-

Detection: The amount of product formed or the remaining substrate is quantified using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.

-

Data Analysis: Inhibition curves are constructed, and IC50 values for each PDE isoenzyme are calculated.

Intracellular Calcium Measurement

Objective: To assess the effect of pitofenone on intracellular calcium concentration ([Ca²⁺]i) in smooth muscle cells.

Methodology:

-

Cell Culture and Loading: Primary smooth muscle cells or cultured cell lines are grown on coverslips and loaded with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).

-

Fluorescence Microscopy: The coverslips are mounted on a fluorescence microscope equipped with a perfusion system.

-

Experimental Protocol: Baseline fluorescence is recorded, and then cells are stimulated with a spasmogen (e.g., KCl or a muscarinic agonist) in the absence or presence of pitofenone. The effect of pitofenone on resting [Ca²⁺]i and on agonist-induced calcium transients is measured.

-

Data Analysis: The ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity is used to calculate or represent changes in [Ca²⁺]i.

Conclusion and Future Directions

This compound is a versatile spasmolytic agent that operates through a combination of direct musculotropic, anticholinergic, and acetylcholinesterase inhibitory mechanisms. Its papaverine-like action strongly points towards PDE inhibition and modulation of calcium homeostasis as key components of its direct effect on smooth muscle. While its clinical efficacy, particularly in combination therapies, is well-established, a more detailed quantitative understanding of its interaction with specific molecular targets is warranted.

Future research should focus on:

-

Determining the binding affinities (Ki values) of pitofenone for all five muscarinic receptor subtypes to better understand its anticholinergic profile.

-

Screening pitofenone against a panel of PDE isoenzymes to identify specific targets and quantify its inhibitory potency (IC50 values).

-

Conducting detailed electrophysiological and fluorescence imaging studies to precisely quantify the effects of pitofenone on voltage-gated and store-operated calcium channels in smooth muscle cells.

-

Elucidating the molecular basis of the synergistic interaction between pitofenone and NSAIDs.

A more granular understanding of these mechanisms will not only refine our knowledge of this established therapeutic agent but also pave the way for the development of novel, more selective spasmolytic drugs with improved efficacy and safety profiles.

References

- 1. This compound | 1248-42-6 | Benchchem [benchchem.com]

- 2. Papaverine and Its Mechanism of Action | Encyclopedia MDPI [encyclopedia.pub]

- 3. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]

- 4. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Papaverine - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. [Effects of drugs on the upper urinary tract of the human] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound ≥98% (HPLC) | 1248-42-6 [sigmaaldrich.com]

- 9. Acetylcholinesterase inhibition by pitofenone: a spasmolytic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rxhive.zynapte.com [rxhive.zynapte.com]

- 12. macsenlab.com [macsenlab.com]

- 13. pillintrip.com [pillintrip.com]

- 14. Fenpiverinium bromide | 125-60-0 | Benchchem [benchchem.com]

- 15. Pitofenone | 6 Publications | 36 Citations | Top Authors | Related Topics [scispace.com]

- 16. Modulatory effect of diclofenac on antispasmodic effect of pitofenone in cholinergic spasm - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Muscarinic Receptor Antagonist Profile of Pitofenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes exhibit distinct tissue distribution and couple to different intracellular signaling cascades, leading to varied physiological responses. Pitofenone's therapeutic action is a consequence of its ability to block the binding of the endogenous agonist, acetylcholine (ACh), to these receptors, thereby inhibiting downstream signaling.

The five muscarinic receptor subtypes are broadly categorized into two main signaling pathways based on their G-protein coupling:

-

M1, M3, and M5 Receptors: These receptors primarily couple through the Gq/11 family of G-proteins.[1][2] Agonist binding to these receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction, glandular secretion, and neuronal excitation.[3]

-

M2 and M4 Receptors: These receptors couple through the Gi/o family of G-proteins.[4] Agonist activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ-subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and an inhibitory effect on neuronal and cardiac function.[4]

Quantitative Data Presentation

A thorough characterization of a muscarinic receptor antagonist involves determining its binding affinity and functional potency at each of the five receptor subtypes. This data is crucial for understanding its selectivity profile and predicting its therapeutic and off-target effects. Due to the lack of publicly available data for pitofenone, the following tables present representative data for well-characterized muscarinic antagonists to illustrate the standard format for data presentation.

Table 1: Binding Affinity of Representative Muscarinic Antagonists (Ki in nM)

| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Reference |

| Atropine | 1.1 | 1.8 | 1.3 | 1.1 | 1.3 | [5] |

| Pirenzepine | 16 | 450 | 200 | 83 | 130 | [5] |

| Methoctramine | 160 | 16 | 130 | 63 | 200 | [5] |

| 4-DAMP | 4.4 | 40 | 1.8 | 13 | 5.0 | [6] |

| Darifenacin | 13 | 47 | 5.6 | 110 | 32 | [7] |

Lower Ki values indicate higher binding affinity.

Table 2: Functional Antagonist Potency of Representative Muscarinic Antagonists (pA2 values)

| Compound | Tissue/Receptor | Agonist | pA2 Value | Reference |

| Atropine | Guinea-pig ileum (M3) | Carbachol | 8.72 ± 0.28 | [8] |

| Atropine | Rat urinary bladder (M3) | Acetylcholine | 8.36 ± 0.05 | [9] |

| Pirenzepine | Rabbit vas deferens (M1) | McN-A-343 | 7.74 | [10] |

| Pirenzepine | Human umbilical vein (M1) | Acetylcholine | 7.58 | [11] |

| 4-DAMP | Human colon (M3) | Carbachol | 9.41 ± 0.23 | [8] |

| Methoctramine | Guinea-pig atria (M2) | Carbachol | 7.98 | [12] |

The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

The determination of a compound's muscarinic receptor antagonist activity involves a combination of in vitro binding and functional assays.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound (like pitofenone) for the different muscarinic receptor subtypes. These assays typically involve competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of pitofenone for each muscarinic receptor subtype.

Materials:

-

Membrane preparations from cells or tissues expressing a high density of a specific human muscarinic receptor subtype (e.g., CHO-K1 cells transfected with human M1, M2, M3, M4, or M5 receptors).[5][7]

-

Radioligand: Typically a non-selective muscarinic antagonist with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS).[7]

-

Test compound: Pitofenone hydrochloride.

-

Non-specific binding control: A high concentration of a non-labeled, non-selective antagonist like atropine (e.g., 1 µM).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Incubation: In a series of tubes or a microplate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound (pitofenone).

-

Total and Non-specific Binding: Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-labeled antagonist).

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assays (Isolated Tissue Bath)

Functional assays measure the ability of an antagonist to inhibit the physiological response induced by a muscarinic agonist in an isolated tissue preparation. These assays are crucial for determining the potency (pA2) and the nature of the antagonism (e.g., competitive).

Objective: To determine the pA2 value of pitofenone, indicating its functional antagonist potency.

Materials:

-

Isolated tissue preparations that express specific muscarinic receptor subtypes and exhibit a contractile response to muscarinic agonists (e.g., guinea-pig ileum or trachea for M3 receptors, rabbit vas deferens for M1 receptors, guinea-pig atria for M2 receptors).[10]

-

Organ bath system with a transducer to measure isometric or isotonic contractions.

-

Physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

Muscarinic agonist (e.g., carbachol or acetylcholine).

-

Test compound: this compound.

Procedure:

-

Tissue Preparation: Dissect the desired tissue and mount it in the organ bath containing the physiological salt solution. Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

-

Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for the muscarinic agonist. Add increasing concentrations of the agonist to the bath and record the resulting contraction.

-

Antagonist Incubation: Wash the tissue to remove the agonist and allow it to return to baseline. Then, incubate the tissue with a fixed concentration of pitofenone for a predetermined period to allow for equilibration.

-

Agonist Concentration-Response Curve (in the presence of Antagonist): In the continued presence of pitofenone, generate a second cumulative concentration-response curve for the same agonist.

-

Repeat: Repeat steps 3 and 4 with several different concentrations of pitofenone.

-

Data Analysis:

-

Plot the agonist concentration-response curves in the absence and presence of different concentrations of the antagonist.

-

For a competitive antagonist, the curves should show a parallel rightward shift with no change in the maximum response.

-

Determine the dose ratio (DR) for each antagonist concentration. The DR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.

-

The x-intercept of the Schild plot provides the pA2 value. A slope of 1 is indicative of competitive antagonism.

-

Mandatory Visualizations

References

- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Muscarinic M1, M2 receptor binding. Relationship with functional efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological characterization of the muscarinic receptor subtypes responsible for the contractile response in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Pitofenone Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pitofenone hydrochloride, a compound with significant applications in biomedical research and drug development. This document details its chemical properties, mechanism of action, and relevant experimental protocols, presented in a clear and accessible format for the scientific community.

Core Compound Data

This compound is a well-characterized antispasmodic agent. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Citation |

| CAS Number | 1248-42-6 | [1][2][3][4][5] |

| Molecular Weight | 403.90 g/mol | [1][2][5][6][7] |

| Molecular Formula | C₂₂H₂₅NO₄ · HCl | [1][3] |

Mechanism of Action

This compound exhibits a dual mechanism of action, contributing to its efficacy as a smooth muscle relaxant. It functions as both a muscarinic receptor antagonist and a phosphodiesterase (PDE) inhibitor, exhibiting a papaverine-like effect.[8][9]

Muscarinic Receptor Antagonism

This compound acts as a competitive antagonist at muscarinic receptors, particularly the M3 subtype, which is prevalent on smooth muscle cells.[10] By blocking the binding of acetylcholine (ACh), it prevents the activation of the Gq protein-coupled signaling cascade. This inhibition leads to a downstream reduction in intracellular calcium levels, ultimately resulting in smooth muscle relaxation.[11][12]

Caption: Muscarinic antagonist action of this compound.

Papaverine-like Phosphodiesterase (PDE) Inhibition

Similar to papaverine, this compound also functions by inhibiting phosphodiesterase (PDE) enzymes.[7][9][13] This inhibition leads to an accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[14] Elevated levels of these cyclic nucleotides activate protein kinases that phosphorylate downstream targets, resulting in a decrease in intracellular calcium and smooth muscle relaxation.[14][15]

Caption: Papaverine-like PDE inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for assessing the biological activity of this compound.

Assessment of Antispasmodic Activity using Isolated Guinea Pig Ileum

This in vitro protocol is designed to evaluate the antispasmodic properties of this compound by measuring its ability to inhibit acetylcholine-induced contractions in isolated guinea pig ileum.[2][3][11]

Materials:

-

Guinea pig

-

Tyrode's physiological salt solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)[11]

-

Acetylcholine (ACh) chloride

-

This compound

-

Organ bath with an isometric force transducer

-

Aerator (95% O₂ / 5% CO₂)

-

Water bath maintained at 37°C

Procedure:

-

A guinea pig is euthanized according to institutionally approved ethical guidelines.

-

A segment of the ileum is isolated and placed in a petri dish containing aerated Tyrode's solution.

-

The longitudinal muscle is carefully stripped from the underlying circular muscle.

-

A 1.5-2 cm segment of the ileum is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated.

-

The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1 gram, with the bathing solution being replaced every 15 minutes.[6]

-

A cumulative concentration-response curve for acetylcholine is established by adding increasing concentrations of ACh to the organ bath and recording the resulting contractions.

-

The tissue is then washed, and after a recovery period, it is incubated with a known concentration of this compound for a predetermined time (e.g., 15-20 minutes).

-

The cumulative concentration-response curve for acetylcholine is repeated in the presence of this compound.

-

The antagonistic effect of this compound is quantified by comparing the EC₅₀ values of acetylcholine in the absence and presence of the compound.

Caption: Experimental workflow for assessing antispasmodic activity.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, is used to determine the inhibitory potential of this compound on acetylcholinesterase activity.[1][5]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine (ATC) iodide (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or buffer).

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

A solution of DTNB

-

Varying concentrations of this compound (or vehicle for control)

-

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the AChE enzyme solution to each well.

-

Immediately add the substrate, acetylthiocholine, to all wells.

-

Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

The rate of the reaction is determined from the change in absorbance over time.

-

The percentage of AChE inhibition is calculated by comparing the reaction rates in the presence of this compound to the control. The IC₅₀ value can then be determined.

Caption: Workflow for the acetylcholinesterase inhibition assay.

References

- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guinea Pig Ileum [sheffbp.co.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. bosterbio.com [bosterbio.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. hakon-art.com [hakon-art.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Pitofenone Hydrochloride in Dimethyl Sulfoxide (DMSO) and Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of pitofenone hydrochloride in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. The information contained herein is intended to support research, formulation development, and other scientific applications involving this active pharmaceutical ingredient.

Core Data Presentation

The solubility of this compound in DMSO and ethanol is summarized in the table below. This data has been compiled from publicly available information from various chemical suppliers.

| Solvent | Solubility (mg/mL) | Molar Solubility (M) |

| DMSO | 25[1][2][3] | ~0.062 |

| Ethanol | 30[1][2][3] | ~0.074 |

Molar solubility is an approximation based on the molecular weight of this compound (403.9 g/mol ).

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound in DMSO and ethanol are not extensively detailed in publicly available literature, a generalized protocol based on the widely accepted shake-flask method is provided below. This method is a reliable approach for determining the equilibrium solubility of a solid in a liquid solvent.

General Shake-Flask Method for Solubility Determination

Objective: To determine the saturation solubility of this compound in a specified solvent at a constant temperature.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest (DMSO or Ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the solvent (e.g., 1 mL). The amount of solid should be sufficient to ensure that undissolved particles remain at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the supernatant through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Mechanism of Action: Signaling Pathway

This compound is recognized as an antispasmodic agent.[1][3] Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] By inhibiting AChE, pitofenone increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic signaling. This ultimately results in the relaxation of smooth muscles.

Caption: Mechanism of action of this compound as an acetylcholinesterase inhibitor.

Experimental Workflow

The general workflow for determining the solubility of a compound using the shake-flask method is depicted in the following diagram.

Caption: A generalized experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Polymorphism and Crystal Structure Analysis of Pitofenone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polymorphic landscape and crystal structure analysis of Pitofenone hydrochloride. While the existence of multiple polymorphic forms has been reported in the literature, detailed crystallographic and thermal data for each form are not widely available. This guide consolidates the known information and presents a framework for the characterization of this compound polymorphs using standard analytical techniques.

Introduction to this compound and Polymorphism

This compound, a potent spasmolytic agent, is the hydrochloride salt of Pitofenone. Its therapeutic efficacy can be influenced by its solid-state properties, particularly polymorphism. Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. Different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability, which are critical factors in drug development and formulation.[1]

A study has reported the existence of six polymorphic forms of this compound, which were obtained by crystallization from different solvents. These polymorphs were characterized using Fourier Transform Infrared (FTIR) spectroscopy, Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD).[2] While the detailed results of this study are not publicly available, this guide outlines the methodologies to perform such a characterization.

Physicochemical and Thermal Properties

Limited quantitative data for a crystalline form of this compound is available in the public domain. The following table summarizes the known thermal properties.

| Parameter | Value | Reference |

| Melting Point | 171.6 °C | [3] |

| Enthalpy of Fusion (ΔH) | 117.7 kJ/mol | [3] |

Experimental Protocols for Polymorph Characterization

A systematic approach is required to identify and characterize the different polymorphic forms of an API. This involves polymorph screening, followed by detailed analysis of the obtained solid forms.

Polymorph Screening

The goal of polymorph screening is to crystallize the API under a wide range of conditions to induce the formation of different solid forms.

Methodology:

-

Solvent Selection: A diverse range of solvents with varying polarities, hydrogen bonding capabilities, and functional groups should be selected.

-

Crystallization Techniques:

-

Slow Evaporation: Solutions of this compound in various solvents are allowed to evaporate slowly at different temperatures (e.g., ambient, 4°C, 40°C).

-

Slow Cooling: Saturated solutions at an elevated temperature are slowly cooled to a lower temperature to induce crystallization.

-

Anti-Solvent Addition: An anti-solvent (in which the compound is poorly soluble) is added to a solution of the compound to induce precipitation.

-

Slurry Conversion: A suspension of the initial form of this compound is stirred in different solvents at various temperatures for an extended period to allow for conversion to a more stable form.

-

-

Solid Form Isolation and Analysis: The resulting solid materials from each experiment are isolated by filtration and dried. Each sample is then analyzed by a primary characterization technique, typically Powder X-ray Diffraction (PXRD), to identify unique crystalline forms.

Single Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional crystal structure of a molecule, providing information on unit cell dimensions, space group, and molecular conformation.

Methodology:

-

Crystal Growth: Single crystals of suitable size and quality are grown using techniques such as slow evaporation or slow cooling from a selected solvent system.

-

Crystal Mounting: A single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding the precise atomic coordinates.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for fingerprinting crystalline solids and is the primary tool for identifying different polymorphs in a bulk sample.

Methodology:

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder to ensure a flat, level surface.

-

Instrument Setup:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

-

Scan Range (2θ): A typical range is 2° to 40°.

-

Scan Speed/Step Size: A suitable scan speed (e.g., 1°/min) or step size (e.g., 0.02°) and counting time is selected to obtain a good signal-to-noise ratio.

-

-

Data Acquisition: The sample is irradiated with X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. Each polymorph will have a unique diffraction pattern characterized by the position and relative intensities of the diffraction peaks.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting points, enthalpies of fusion, and solid-solid phase transitions.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Instrument Setup:

-

Temperature Program: A defined heating rate (e.g., 10 °C/min) is applied over a specific temperature range (e.g., 25 °C to 250 °C).

-

Purge Gas: An inert gas, such as nitrogen, is used to purge the sample chamber at a constant flow rate (e.g., 50 mL/min).

-

-

Data Acquisition: The difference in heat flow between the sample and a reference pan is measured as the temperature is increased.

-

Data Analysis: The resulting thermogram shows endothermic events (e.g., melting) and exothermic events (e.g., crystallization). The peak temperature of an endotherm corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of molecules. Different polymorphic forms can exhibit subtle differences in their FTIR spectra due to variations in intermolecular interactions (e.g., hydrogen bonding).

Methodology:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powder is placed on the ATR crystal, and pressure is applied to ensure good contact.

-

Instrument Setup:

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition: A background spectrum of the empty ATR crystal is collected first, followed by the spectrum of the sample.

-

Data Analysis: The FTIR spectra of different solid forms are compared. Shifts in peak positions, changes in peak shapes, or the appearance/disappearance of peaks can indicate the presence of different polymorphs.

Visualization of Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of a polymorphism study and the relationship between different analytical techniques.

Caption: Workflow for a comprehensive polymorphism study.

Caption: Relationship between analytical techniques and the information they provide.

Conclusion

References

In Vitro Spasmolytic Properties of Pitofenone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pitofenone hydrochloride is a spasmolytic agent with a multifaceted mechanism of action, exhibiting both neurotropic and musculotropic properties. This technical guide provides an in-depth analysis of its in vitro spasmolytic effects, focusing on its anticholinergic and direct smooth muscle relaxant activities. Detailed experimental protocols for assessing its efficacy are presented, alongside a compilation of available quantitative data. Furthermore, the underlying signaling pathways are visualized to offer a clear understanding of its molecular interactions. This document serves as a comprehensive resource for researchers and professionals involved in the study and development of spasmolytic drugs.

Introduction

Smooth muscle spasms are the underlying cause of pain and dysfunction in a variety of clinical conditions affecting the gastrointestinal, urinary, and reproductive tracts. Spasmolytic agents aim to alleviate these spasms by interfering with the physiological mechanisms that govern smooth muscle contraction. This compound is a synthetic compound recognized for its efficacy in treating such conditions. Its spasmolytic action is attributed to a dual mechanism: a neurotropic effect, primarily through the antagonism of muscarinic acetylcholine receptors, and a musculotropic effect, acting directly on the smooth muscle cells to induce relaxation[1]. This guide delves into the in vitro pharmacological data that substantiates these properties.

Mechanism of Action

This compound's spasmolytic effects are a result of its interference with key signaling pathways that regulate smooth muscle contraction.

Neurotropic Spasmolysis: Anticholinergic Activity

The primary neurotropic mechanism of pitofenone is its antagonism of muscarinic acetylcholine receptors. Acetylcholine released from parasympathetic nerve endings binds to M3 muscarinic receptors on smooth muscle cells, initiating a signaling cascade that leads to contraction.

-

Muscarinic Receptor Antagonism : Pitofenone competitively blocks M3 muscarinic receptors, thereby inhibiting acetylcholine-induced smooth muscle contraction[1]. This action is pivotal in its efficacy against spasms originating from cholinergic stimulation.

-

Acetylcholinesterase Inhibition : Pitofenone also exhibits inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft[1][2]. This leads to an accumulation of acetylcholine, which, paradoxically, can contribute to its overall effect in a complex manner, potentially by modulating neurotransmission or acting on different receptor subtypes.

Musculotropic Spasmolysis: Direct Smooth Muscle Relaxation

In addition to its neurotropic effects, pitofenone exerts a direct relaxant effect on smooth muscle, independent of nerve stimulation. This is often described as a "papaverine-like" effect[1].

-

Phosphodiesterase (PDE) Inhibition : The papaverine-like action suggests that pitofenone may inhibit phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP). An increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation.

-

Modulation of Calcium Ion (Ca2+) Channels : While direct evidence is limited, the musculotropic effect may also involve the modulation of calcium channels, leading to a reduction in the influx of extracellular calcium, a critical step in the initiation and maintenance of smooth muscle contraction.

Quantitative Assessment of In Vitro Spasmolytic Activity

The spasmolytic potency of this compound has been quantified through various in vitro assays. The following tables summarize the available data.

| Parameter | Enzyme/Receptor | Tissue Source | Value | Reference |

| Ki | Acetylcholinesterase | Bovine Erythrocytes | 36 µM | [1][2] |

| Ki | Acetylcholinesterase | Electric Eel | 45 µM | [1][2] |

| Table 1: Inhibitory Constants (Ki) of this compound for Acetylcholinesterase. |

| Spasmogen | Tissue Preparation | Parameter | Value | Reference |

| Acetylcholine | Guinea Pig Ileum | Concentration for Inhibition | 2.5 x 10⁻⁶ mol/L | [3][4] |

| Table 2: In Vitro Spasmolytic Activity of this compound against Acetylcholine-Induced Contractions. |

Experimental Protocols

The evaluation of the in vitro spasmolytic properties of this compound typically involves the use of isolated smooth muscle preparations. The guinea pig ileum is a classical and widely used model for studying anticholinergic and spasmolytic effects.

Isolated Guinea Pig Ileum Preparation

Objective: To assess the inhibitory effect of this compound on smooth muscle contractions induced by various spasmogens (e.g., acetylcholine, histamine, barium chloride).

Materials and Reagents:

-

Guinea pig

-

Tyrode's solution (Composition in mM: NaCl 136.9, KCl 2.7, CaCl₂ 1.3, NaHCO₃ 11.9, MgCl₂ 1.1, NaH₂PO₄ 0.4, Glucose 5.6)

-

Spasmogens (e.g., Acetylcholine chloride, Histamine dihydrochloride, Barium chloride)

-

This compound

-

Organ bath with an isotonic transducer and recording system

-

Carbogen gas (95% O₂, 5% CO₂)

Procedure:

-

A guinea pig is humanely euthanized.

-

The abdomen is opened, and a segment of the ileum is carefully excised and placed in a petri dish containing fresh Tyrode's solution.

-

The ileum is cleaned of mesenteric attachments and luminal contents are gently flushed with Tyrode's solution.

-

A 2-3 cm segment of the ileum is suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen gas.

-

One end of the tissue is attached to a fixed point, and the other end is connected to an isotonic transducer to record muscle contractions.

-

The tissue is allowed to equilibrate for a period of 30-60 minutes under a resting tension of approximately 1 gram, with regular washing every 15 minutes.

-

After equilibration, a submaximal contraction is induced by adding a spasmogen (e.g., acetylcholine) to the organ bath.

-

Once a stable contractile response is achieved, the tissue is washed, and the response is allowed to return to baseline.

-

To test the effect of pitofenone, the tissue is pre-incubated with a specific concentration of this compound for a defined period before the addition of the spasmogen.

-

The inhibitory effect of pitofenone is quantified by measuring the reduction in the contractile response to the spasmogen.

-

A concentration-response curve can be generated by testing a range of pitofenone concentrations to determine its IC₅₀ or pA₂ value.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the spasmolytic action of this compound.

Caption: Neurotropic mechanism of this compound.

Caption: Musculotropic mechanism of this compound.

Caption: Experimental workflow for assessing spasmolytic activity.

Conclusion

This compound is a potent spasmolytic agent with a well-defined dual mechanism of action. Its in vitro profile demonstrates significant anticholinergic and direct musculotropic effects, which together contribute to its clinical efficacy in treating smooth muscle spasms. The quantitative data, though limited in the public domain, supports its activity as an acetylcholinesterase inhibitor and a blocker of acetylcholine-induced contractions. The provided experimental protocols offer a standardized approach for further investigation and comparison of its spasmolytic properties. The visualized signaling pathways provide a clear framework for understanding its molecular interactions. This technical guide consolidates the current knowledge on the in vitro spasmolytic properties of this compound, providing a valuable resource for researchers and drug development professionals in the field of smooth muscle pharmacology.

References

- 1. This compound | 1248-42-6 | Benchchem [benchchem.com]

- 2. Acetylcholinesterase inhibition by pitofenone: a spasmolytic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulatory effect of diclofenac on antispasmodic effect of pitofenone in cholinergic spasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Initial Investigations into Pitofenone Hydrochloride Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial investigations into the bioactivity of pitofenone hydrochloride. The document focuses on its core mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Introduction to this compound

This compound is a synthetic antispasmodic agent recognized for its efficacy in relieving pain and spasms of smooth muscles, particularly in the gastrointestinal and urogenital tracts.[1] Its therapeutic effects are primarily attributed to a dual mechanism of action: inhibition of acetylcholinesterase (AChE) and antagonism of muscarinic receptors.[2][3][4] This multifaceted bioactivity makes it a subject of interest for further research and drug development.

Quantitative Bioactivity Data

The inhibitory potency of this compound against acetylcholinesterase has been quantified, providing key insights into its bioactivity. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

| Enzyme Source | Ki (μM) | Reference |

| Bovine Erythrocyte AChE | 36 | [5][6][7][8] |

| Electric Eel AChE | 45 | [5][6][7][8] |

Mechanism of Action and Signaling Pathways

This compound exerts its spasmolytic effects through two primary pathways:

Acetylcholinesterase Inhibition

This compound inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[2][5][6] This inhibition leads to an accumulation of acetylcholine, thereby prolonging its action at cholinergic synapses.

Muscarinic Receptor Antagonism

In addition to AChE inhibition, pitofenone acts as a potent muscarinic receptor antagonist.[3][4] It specifically targets muscarinic receptors on smooth muscle cells, preventing acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction. The primary receptor subtype involved in smooth muscle contraction is the M3 muscarinic receptor, which is coupled to the Gq/11 G-protein.

The binding of acetylcholine to the M3 receptor typically activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ leads to the activation of calmodulin and myosin light-chain kinase (MLCK), resulting in smooth muscle contraction.

This compound, as a competitive antagonist, blocks the initial step of this pathway by preventing acetylcholine from binding to the M3 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the bioactivity of this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.

Materials:

-

Acetylcholinesterase (from bovine erythrocytes or electric eel)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or phosphate buffer) and make serial dilutions to obtain a range of test concentrations.

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

This compound solution (or vehicle for control)

-

AChE solution

-

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Add the substrate solution (ATCI) to each well to start the enzymatic reaction.

-

-

Detection:

-

Immediately after adding the substrate, add the DTNB solution. The thiocholine produced by the hydrolysis of ATCI by AChE reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

-

Measurement:

-

Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 효소 억제제 용어 및 계산법 [sigmaaldrich.com]

- 3. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. The intracellular pathway of the acetylcholine-induced contraction in cat detrusor muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Pitofenone Hydrochloride using a Validated RP-HPLC Method

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of pitofenone hydrochloride in bulk and pharmaceutical dosage forms. The described method is simple, precise, and accurate, making it suitable for routine quality control analysis.

Introduction

This compound is an antispasmodic agent used for the relief of smooth muscle spasms.[1][2] Its chemical name is methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate hydrochloride.[3][4] Accurate quantification of this compound is crucial to ensure the safety and efficacy of its pharmaceutical formulations. This document provides a detailed protocol for an isocratic RP-HPLC method that effectively separates and quantifies this compound.

Chemical Structure

-

Name: this compound

-

Molecular Formula: C₂₂H₂₅NO₄ · HCl[5]

Experimental Protocol

This protocol is based on established and validated methods for the analysis of this compound.[6][7][8]

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is required.

| Parameter | Specification |

| HPLC System | Isocratic Pumping System, UV-Vis Detector, Autosampler, Data Acquisition Software |

| Column | Inertsil ODS 3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | 0.05M Sodium Dihydrogen Phosphate Buffer:Methanol (53:47 v/v), pH adjusted to 5.0 with 1% orthophosphoric acid. Addition of 1ml of Triethylamine to the buffer can reduce peak tailing.[6] |

| Flow Rate | 1.0 mL/min[6] |

| Detection Wavelength | 286 nm[6] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 15 minutes |

2. Reagent and Standard Preparation:

-

Mobile Phase Preparation: Prepare a 0.05M solution of sodium dihydrogen phosphate monohydrate in HPLC grade water. Add 1 mL of triethylamine per liter of buffer. Adjust the pH to 5.0 using 1% orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with methanol in a 53:47 (v/v) ratio and degas for 15 minutes in an ultrasonic bath.[6]

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 7 µg/mL to 13 µg/mL).[6]

3. Sample Preparation (from Tablets):

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 5 mg of this compound and transfer it to a 50 mL volumetric flask.

-

Add approximately 30 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

4. Method Validation Summary:

The described method has been validated according to International Conference on Harmonisation (ICH) guidelines.[6] The key validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity Range | 7.01 µg/mL - 13.01 µg/mL[6] |

| Correlation Coefficient (r²) | 0.9995[6] |

| Limit of Detection (LOD) | 0.1701 µg/mL[6] |

| Limit of Quantification (LOQ) | 0.5155 µg/mL[6] |

| Accuracy (% Recovery) | Typically between 98% and 102% |

| Precision (%RSD) | < 2% |

| Retention Time | Approximately 11.5 minutes[6] |

Experimental Workflow Diagram

Caption: Workflow for the quantification of this compound.

Signaling Pathway (Logical Relationship)

Caption: Principle of RP-HPLC separation for this compound.

Conclusion

The described RP-HPLC method is demonstrated to be suitable for the routine quantification of this compound in pharmaceutical formulations. The method is linear, accurate, precise, and specific, adhering to the requirements for quality control analysis. The short run time and simple mobile phase composition also make it an economical and efficient analytical procedure.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 1248-42-6 | Benchchem [benchchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C22H26ClNO4 | CID 121097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. ajrconline.org [ajrconline.org]

- 7. ijream.org [ijream.org]

- 8. researchgate.net [researchgate.net]

Application Note and Protocol: UV Spectrophotometric Detection of Pitofenone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitofenone hydrochloride is a potent antispasmodic agent, often used in combination with other drugs to relieve pain and spasms of smooth muscles. Accurate and reliable analytical methods are crucial for the quality control and formulation development of pharmaceutical products containing this active ingredient. This document provides a detailed protocol for the determination of this compound in bulk and pharmaceutical dosage forms using UV-Vis spectrophotometry. This method is simple, cost-effective, and suitable for routine analysis.

The underlying principle of this method is the measurement of the absorbance of ultraviolet radiation by the this compound molecule at a specific wavelength. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the substance in the solution, allowing for quantitative analysis.

Materials and Methods

Instruments and Reagents

-

Instruments:

-

UV-Vis Spectrophotometer (Double beam) with 1 cm quartz cuvettes

-

Analytical Balance

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Pipettes (various sizes)

-

Sonicator

-

-

Reagents:

-

This compound reference standard (≥98% purity)

-

Methanol (AR grade)

-

Ethanol (AR grade)

-

Distilled or deionized water

-

Sample containing this compound (e.g., tablets)

-

Selection of Solvent and Determination of Wavelength of Maximum Absorbance (λmax)

Different sources report varying λmax values for this compound, including 228 nm, 241 nm, and 279 nm, depending on the solvent and analytical conditions.[1][2][3] Therefore, a preliminary scan to determine the λmax in the selected solvent is a critical first step. Methanol and ethanol are suitable solvents due to the good solubility of this compound.[1]

Protocol for λmax Determination:

-

Prepare a dilute solution of this compound (approximately 10 µg/mL) in the chosen solvent (e.g., methanol or ethanol).

-

Scan the solution over a wavelength range of 200-400 nm using the solvent as a blank.

-

Identify the wavelength at which maximum absorbance occurs. This wavelength will be used for all subsequent measurements.

Experimental Protocols

Preparation of Standard Stock Solution

-

Accurately weigh 10 mg of this compound reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve in approximately 70 mL of the chosen solvent (methanol or ethanol).

-

Sonicate for 10-15 minutes to ensure complete dissolution.

-

Make up the volume to 100 mL with the same solvent to obtain a standard stock solution of 100 µg/mL.

Preparation of Working Standard Solutions and Calibration Curve

-

From the standard stock solution, pipette aliquots of 0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 mL into a series of 10 mL volumetric flasks.

-

Dilute each to the mark with the solvent to obtain working standard solutions with concentrations of 5, 10, 15, 20, 25, and 30 µg/mL, respectively.

-

Measure the absorbance of each working standard solution at the predetermined λmax against the solvent blank.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear, and the correlation coefficient (R²) should be ≥ 0.999.

Preparation of Sample Solution (from Tablet Formulation)

-

Weigh and finely powder 20 tablets to determine the average weight.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of this compound.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 70 mL of the solvent and sonicate for 20-25 minutes to ensure complete extraction of the drug.

-

Make up the volume to 100 mL with the solvent and mix well.

-

Filter the solution through a suitable filter paper (e.g., Whatman No. 41), discarding the first few mL of the filtrate.

-

From the clear filtrate, pipette a suitable aliquot (e.g., 1 mL) into a 10 mL volumetric flask and dilute to the mark with the solvent to obtain a theoretical concentration within the calibration range.

-

Measure the absorbance of the final sample solution at the λmax against the solvent blank.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

The quantitative data obtained from the validation of the UV spectrophotometric method for this compound are summarized in the table below.

| Parameter | Result |

| Wavelength of Maximum Absorbance (λmax) | 228 nm / 241 nm / 279 nm (To be determined) |

| Solvent | Methanol or Ethanol |

| Linearity Range | 5 - 30 µg/mL |

| Correlation Coefficient (R²) | ≥ 0.999 |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are:

-

Linearity: Assessed by analyzing a series of dilutions of the standard solution and observing the correlation between absorbance and concentration.

-

Accuracy: Determined by the standard addition method, where a known amount of standard drug is added to the pre-analyzed sample solution and the recovery is calculated.

-

Precision:

-

Repeatability (Intra-day precision): Assessed by analyzing the same sample multiple times on the same day.

-

Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days by different analysts.

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.

-

Specificity: The ability of the method to measure the analyte of interest in the presence of other components (e.g., excipients in a tablet formulation). This can be assessed by comparing the spectra of the drug substance, the placebo, and the drug product.

Visualizations

Caption: Experimental workflow for UV spectrophotometric detection of this compound.

Caption: Logical relationship based on the Beer-Lambert law for quantitative analysis.

References

Application Notes and Protocols for Pitofenone Hydrochloride in Isolated Guinea Pig Ileum Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing pitofenone hydrochloride in isolated guinea pig ileum experiments. This ex vivo model is a classic pharmacological preparation for studying the effects of antispasmodic agents on smooth muscle contractility.

Introduction

The isolated guinea pig ileum is a well-established and sensitive preparation for the pharmacological evaluation of substances that modulate smooth muscle contraction and relaxation. It is particularly useful for characterizing the activity of antispasmodic drugs. This compound is a potent antispasmodic agent with a dual mechanism of action, making it an interesting compound for investigation in this model. It exhibits both musculotropic (direct-acting) and neurotropic (acting on nerve-muscle transmission) spasmolytic effects.

Mechanism of Action of this compound

This compound exerts its spasmolytic effects through two primary mechanisms:

-

Muscarinic Receptor Antagonism: It acts as a competitive antagonist at muscarinic acetylcholine receptors on the smooth muscle cells of the ileum. By blocking the action of acetylcholine, a key neurotransmitter that induces smooth muscle contraction, this compound effectively reduces cholinergic-mediated spasms.

-

Papaverine-like Musculotropic Spasmolysis: Similar to papaverine, this compound has a direct relaxant effect on the smooth muscle. This is believed to be mediated through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Elevated levels of these second messengers activate protein kinases that phosphorylate downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and relaxation of the smooth muscle.

Experimental Protocols

Preparation of the Isolated Guinea Pig Ileum

Materials:

-

Guinea pig (250-400 g)

-

Tyrode's or Krebs-Henseleit physiological salt solution

-

Surgical instruments (scissors, forceps)

-

Petri dish

-

Syringe and needle

-

Silk suture thread

Procedure:

-

Humanely euthanize a guinea pig via a stunning blow to the head followed by cervical dislocation.

-

Immediately open the abdominal cavity and locate the ileocecal junction.

-

Carefully dissect a segment of the terminal ileum (approximately 10-15 cm from the ileocecal valve).

-

Place the isolated ileum segment in a petri dish containing fresh, oxygenated (95% O₂, 5% CO₂) Tyrode's or Krebs-Henseleit solution at room temperature.

-

Gently flush the lumen of the ileum segment with the physiological salt solution using a syringe to remove its contents.